

Application Notes and Protocols: Dibutyl Disulfide as an Extreme Pressure Additive in Lubricants

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Compound of Interest

Compound Name: *Dibutyl disulfide*

Cat. No.: *B1199301*

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Introduction

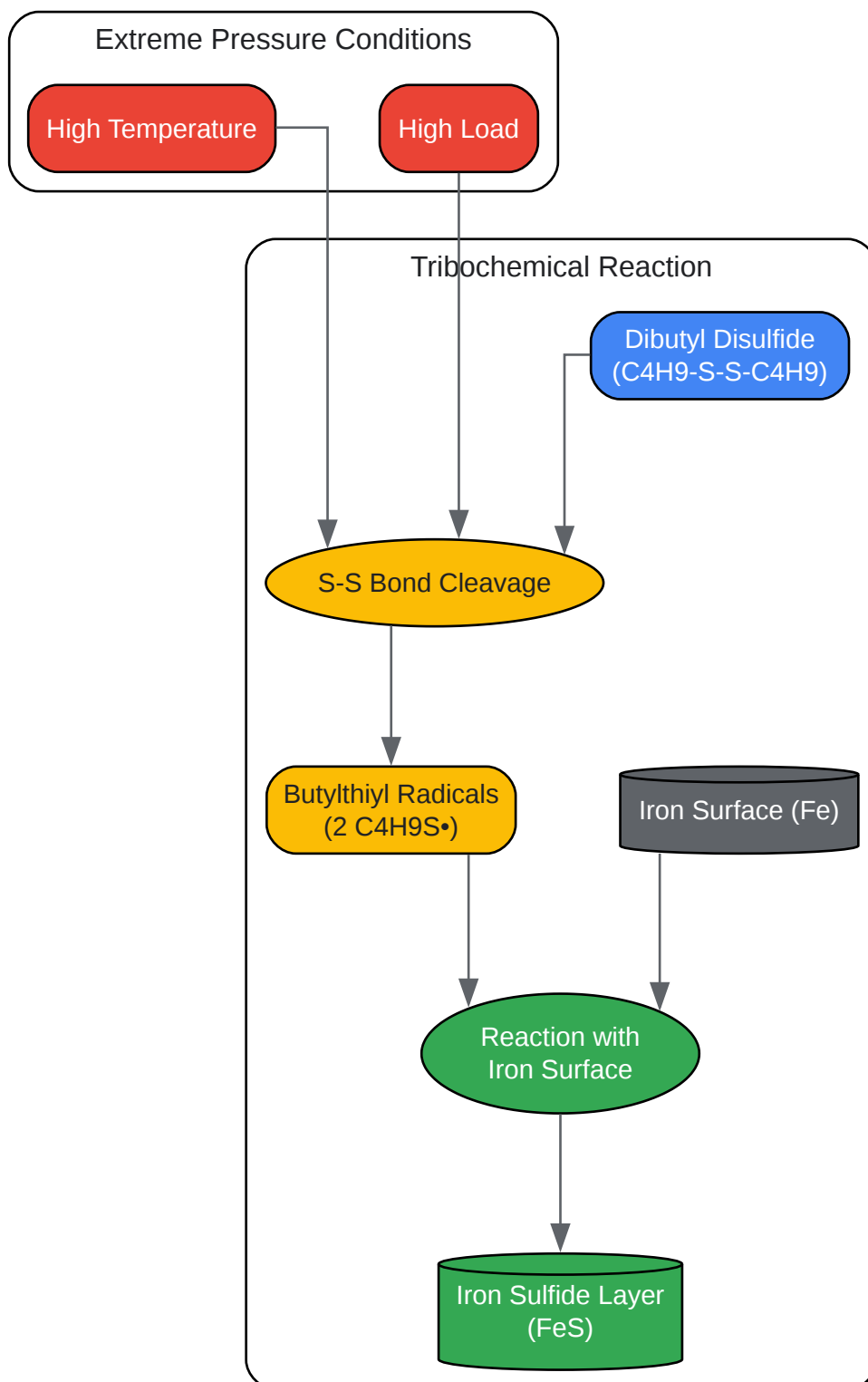
Dibutyl disulfide is an organic sulfur compound utilized as an extreme pressure (EP) additive in lubricating oils and greases. Under conditions of high load and temperature, where the hydrodynamic lubricant film can break down, EP additives prevent metal-to-metal contact and catastrophic failure of components. They achieve this by reacting with the metal surfaces to form a sacrificial boundary film with a lower shear strength than the base metal, thereby reducing friction and wear. **Dibutyl disulfide**, as a sulfur carrier, is effective in forming these protective iron sulfide layers. These application notes provide an overview of its performance, mechanism of action, and standardized protocols for its evaluation.

Mechanism of Action

Under extreme pressure conditions, localized high temperatures (300-1000 °C) are generated at the asperity contacts of sliding metal surfaces.^[1] These high temperatures initiate the thermal decomposition of **dibutyl disulfide**. The primary mechanism involves the cleavage of the sulfur-sulfur bond, which is the weakest bond in the molecule. This cleavage generates reactive butylthiyl radicals (BuS•). These highly reactive radicals then interact with the fresh iron surface, which is exposed due to wear, to form a protective iron sulfide (FeS) layer. This tribochemical reaction is crucial for preventing the welding of metal surfaces under high loads.

The presence of shear forces at the interface has been shown to lower the energy barrier for these reactions, accelerating the formation of the protective film.

Reaction Pathway Diagram



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Caption: Tribochemical reaction pathway of **dibutyl disulfide** under extreme pressure.

Quantitative Performance Data

The performance of an extreme pressure additive is typically evaluated using standardized tests that measure its ability to prevent wear and seizure under high loads. The following table provides illustrative data on the performance of a base lubricant with and without a generic sulfur-based EP additive like **dibutyl disulfide**. Note: Specific quantitative data for **dibutyl disulfide** is not readily available in the public domain; this data is representative of the expected performance improvement.

Lubricant Sample	Test Method	Weld Load (kgf)	Load-Wear Index (LWI)	Wear Scar Diameter (mm) @ 40kgf	Timken OK Load (lbs)
Base Oil	Four-Ball EP (ASTM D2783)	160	35	0.65	-
Base Oil + 2% Dibutyl Disulfide (Illustrative)	Four-Ball EP (ASTM D2783)	>250	>50	<0.50	-
Base Oil	Timken EP (ASTM D2782)	-	-	-	<30
Base Oil + 2% Dibutyl Disulfide (Illustrative)	Timken EP (ASTM D2782)	-	-	-	>45

Experimental Protocols

Four-Ball Extreme Pressure Test (ASTM D2783)

This test method is used to determine the load-carrying properties of lubricating fluids.

a) Apparatus:

- Four-Ball Extreme Pressure Tester
- Steel test balls (12.7 mm diameter)
- Microscope for measuring wear scars

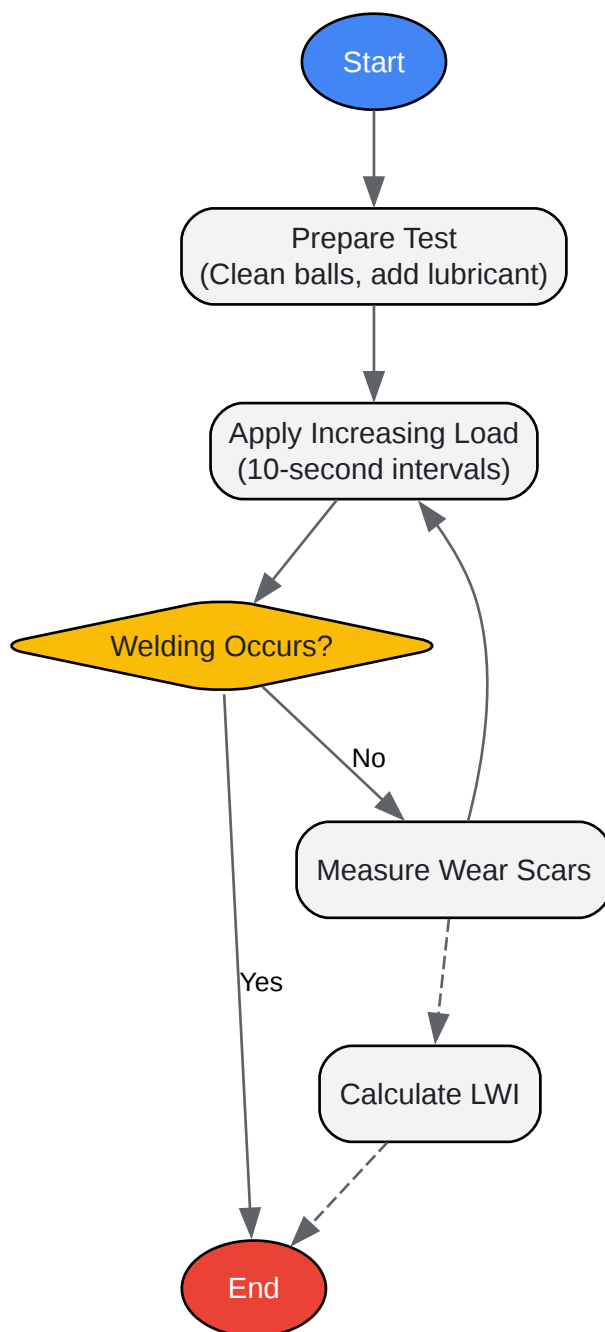
b) Procedure:

- Thoroughly clean the four steel balls and the test cup with a suitable solvent.
- Clamp three balls into the test cup.
- Pour the lubricant sample into the cup, ensuring the balls are fully immersed.
- Place the fourth ball in the chuck of the test machine.
- Bring the rotating fourth ball into contact with the three stationary balls.
- Apply a series of increasing loads for a duration of 10 seconds at each load.
- The test is continued until welding of the balls occurs.
- After each run at a given load, the wear scars on the three stationary balls are measured.

c) Key Parameters Determined:

- Weld Point: The lowest applied load at which the rotating ball welds to the stationary balls.
- Load-Wear Index (LWI): An index of the ability of a lubricant to prevent wear at applied loads.

Experimental Workflow: Four-Ball EP Test



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Caption: Workflow for the Four-Ball Extreme Pressure Test.

Timken Extreme Pressure Test (ASTM D2782)

This test evaluates the load-carrying capacity of lubricants by rotating a steel test cup against a steel test block.

a) Apparatus:

- Timken Extreme Pressure Tester
- Steel test cup and test block
- Loading mechanism
- Microscope for examining the test block

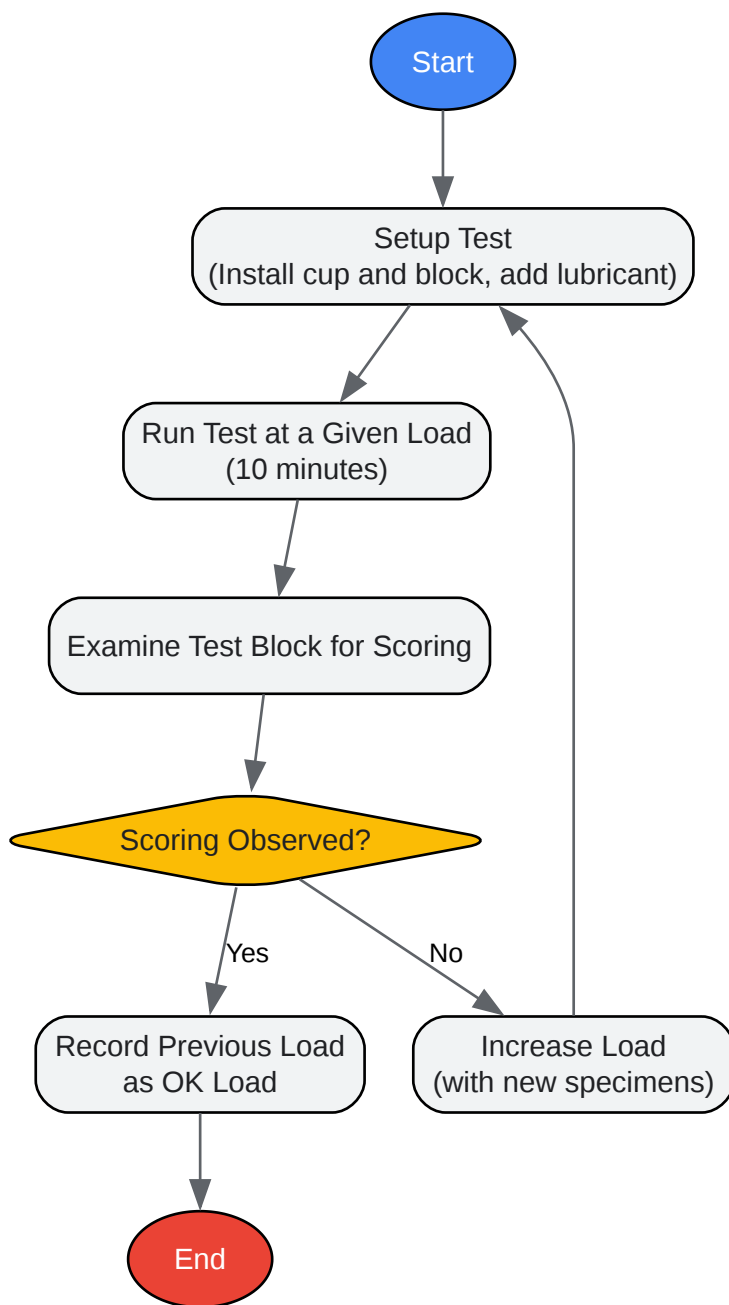
b) Procedure:

- Ensure the test cup and block are clean and free of any residues.
- Mount the test cup on the spindle and the test block in the holder.
- Fill the lubricant reservoir to the appropriate level.
- Start the machine and allow the test cup to rotate at the specified speed (typically 800 rpm).
- Apply a known load to the test block for a duration of 10 minutes.
- After the test, the machine is stopped, and the test block is examined for scoring.
- The procedure is repeated with a fresh test block and cup for each increment of load until a score is observed.

c) Key Parameter Determined:

- Timken OK Load: The highest load at which the rotating cup does not score the test block.^[2]
A load of 35 pounds or more generally indicates the presence of effective EP additives.^[2]

Experimental Workflow: Timken EP Test



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Caption: Workflow for the Timken Extreme Pressure Test.

Conclusion

Dibutyl disulfide serves as an effective extreme pressure additive in lubricants by forming a protective iron sulfide layer on metal surfaces under high-stress conditions. The standardized Four-Ball and Timken tests are crucial for quantifying its performance in terms of load-carrying

capacity and wear prevention. The provided protocols offer a framework for the systematic evaluation of **dibutyl disulfide** and other EP additives in lubricant formulations.

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References

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